Cas no 2172213-43-1 (2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidin-3-yl}acetic acid)

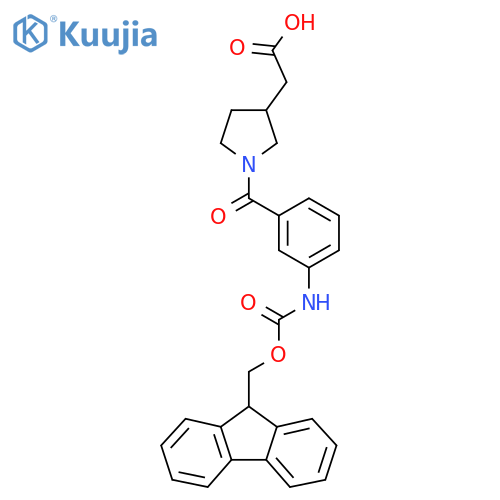

2172213-43-1 structure

商品名:2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidin-3-yl}acetic acid

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidin-3-yl}acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidin-3-yl}acetic acid

- EN300-1483727

- 2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidin-3-yl}acetic acid

- 2172213-43-1

-

- インチ: 1S/C28H26N2O5/c31-26(32)14-18-12-13-30(16-18)27(33)19-6-5-7-20(15-19)29-28(34)35-17-25-23-10-3-1-8-21(23)22-9-2-4-11-24(22)25/h1-11,15,18,25H,12-14,16-17H2,(H,29,34)(H,31,32)

- InChIKey: TYENXKIJRZOELP-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC=C(C=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC(CC(=O)O)C1

計算された属性

- せいみつぶんしりょう: 470.18417193g/mol

- どういたいしつりょう: 470.18417193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 7

- 複雑さ: 765

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 95.9Ų

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidin-3-yl}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1483727-0.1g |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidin-3-yl}acetic acid |

2172213-43-1 | 0.1g |

$2963.0 | 2023-05-26 | ||

| Enamine | EN300-1483727-5.0g |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidin-3-yl}acetic acid |

2172213-43-1 | 5g |

$9769.0 | 2023-05-26 | ||

| Enamine | EN300-1483727-1000mg |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidin-3-yl}acetic acid |

2172213-43-1 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1483727-10000mg |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidin-3-yl}acetic acid |

2172213-43-1 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1483727-1.0g |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidin-3-yl}acetic acid |

2172213-43-1 | 1g |

$3368.0 | 2023-05-26 | ||

| Enamine | EN300-1483727-0.25g |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidin-3-yl}acetic acid |

2172213-43-1 | 0.25g |

$3099.0 | 2023-05-26 | ||

| Enamine | EN300-1483727-100mg |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidin-3-yl}acetic acid |

2172213-43-1 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1483727-250mg |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidin-3-yl}acetic acid |

2172213-43-1 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1483727-500mg |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidin-3-yl}acetic acid |

2172213-43-1 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1483727-10.0g |

2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidin-3-yl}acetic acid |

2172213-43-1 | 10g |

$14487.0 | 2023-05-26 |

2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidin-3-yl}acetic acid 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

2172213-43-1 (2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidin-3-yl}acetic acid) 関連製品

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬